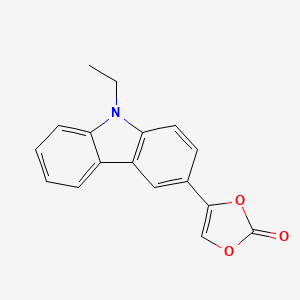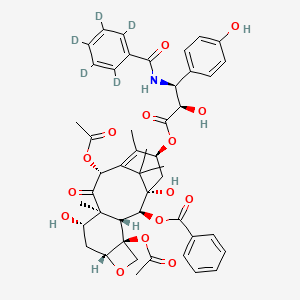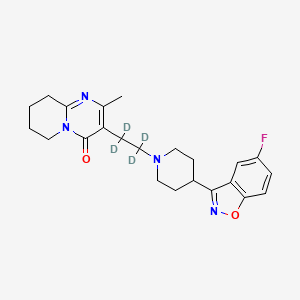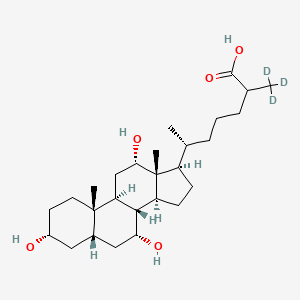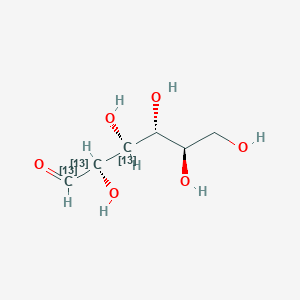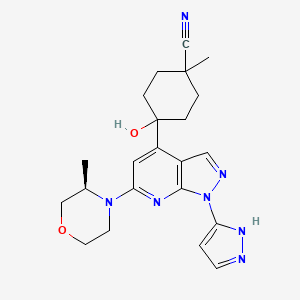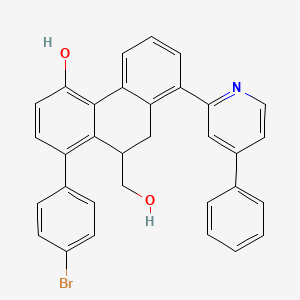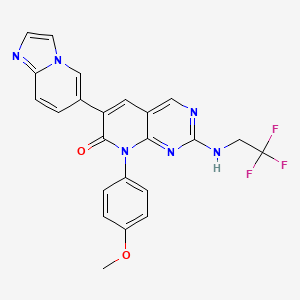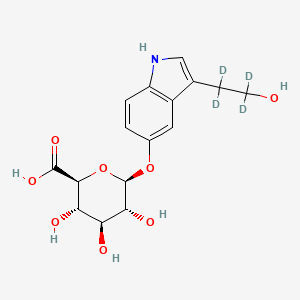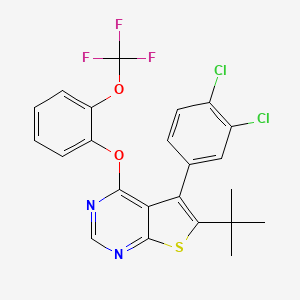
MRGPRX1 agonist 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MRGPRX1 agonist 4 is a potent and orally active modulator of the Mas-related G protein-coupled receptor X1 (MRGPRX1). This compound has shown significant potential in ameliorating behavioral thermal allergic responses in mice, making it a promising candidate for treating neuropathic pain .
Métodos De Preparación
The synthesis of MRGPRX1 agonist 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
MRGPRX1 agonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
MRGPRX1 agonist 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of MRGPRX1 and related receptors.
Biology: It helps in understanding the biological processes mediated by MRGPRX1, such as itch sensation, pain transmission, and inflammatory reactions.
Medicine: It is being investigated as a potential therapeutic agent for treating chronic itch and neuropathic pain.
Industry: It may be used in the development of new drugs targeting MRGPRX1 and related receptors .
Mecanismo De Acción
MRGPRX1 agonist 4 exerts its effects by binding to the MRGPRX1 receptor, a G protein-coupled receptor primarily expressed in primary sensory neurons. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways involving G proteins. This activation results in the modulation of itch and pain signaling pathways, providing relief from chronic itch and neuropathic pain .
Comparación Con Compuestos Similares
MRGPRX1 agonist 4 is unique in its high potency and selectivity for MRGPRX1 over other related receptors. Similar compounds include:
Compound 16: Another potent MRGPRX1 agonist with high selectivity and efficacy.
BAM8-22: A peptide ligand that activates MRGPRX1 and is used in research to study itch and pain signaling pathways.
CNF-Tx2: A peptide ligand that also targets MRGPRX1 and is used in structural studies of the receptor .
These compounds share similar mechanisms of action but differ in their chemical structures, potencies, and selectivities, making this compound a valuable tool for studying and targeting MRGPRX1.
Propiedades
Fórmula molecular |
C23H17Cl2F3N2O2S |
|---|---|
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
6-tert-butyl-5-(3,4-dichlorophenyl)-4-[2-(trifluoromethoxy)phenoxy]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H17Cl2F3N2O2S/c1-22(2,3)19-17(12-8-9-13(24)14(25)10-12)18-20(29-11-30-21(18)33-19)31-15-6-4-5-7-16(15)32-23(26,27)28/h4-11H,1-3H3 |
Clave InChI |
VNOJQHCKVSWTKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C2=C(N=CN=C2S1)OC3=CC=CC=C3OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


